![molecular formula C11H17N3O B1489387 5-Cyclopentyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole CAS No. 1402667-26-8](/img/structure/B1489387.png)
5-Cyclopentyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole
Overview
Description
5-Cyclopentyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole (CPD-1) is a heterocyclic compound belonging to the oxadiazole class of compounds. It has been studied extensively for its potential as a therapeutic agent, due to its unique molecular structure, which allows for a variety of chemical and biological properties. CPD-1 has been found to possess anti-inflammatory and antioxidant activities, and has been proposed as a potential treatment for various diseases, including cancer, diabetes, and neurodegenerative disorders. In addition, CPD-1 is known to possess a wide range of biochemical and physiological effects, and has been studied for its potential applications in laboratory experiments.
Scientific Research Applications
5-Cyclopentyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole has been studied extensively for its potential as a therapeutic agent due to its unique molecular structure, which allows for a variety of chemical and biological properties. 5-Cyclopentyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole has been found to possess anti-inflammatory and antioxidant activities, and has been proposed as a potential treatment for various diseases, including cancer, diabetes, and neurodegenerative disorders. In addition, 5-Cyclopentyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole has been studied for its potential applications in laboratory experiments, such as in the study of drug metabolism, drug delivery, and drug design.
Mechanism of Action
The mechanism of action of 5-Cyclopentyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole is not fully understood, but it is thought to involve interactions with several cellular targets, including enzymes, receptors, and transporters. 5-Cyclopentyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole has been found to interact with several enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). 5-Cyclopentyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole also binds to and activates several receptors, including the nuclear factor-κB (NF-κB) and the peroxisome proliferator-activated receptor gamma (PPARγ). In addition, 5-Cyclopentyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole has been found to inhibit the activity of several transporters, including the multidrug resistance-associated protein 1 (MRP1).
Biochemical and Physiological Effects
5-Cyclopentyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole has been found to possess a wide range of biochemical and physiological effects. 5-Cyclopentyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole has been found to possess anti-inflammatory, anti-oxidant, anti-diabetic, and anti-cancer activities. In addition, 5-Cyclopentyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole has been found to possess neuroprotective, cardioprotective, and hepatoprotective properties. 5-Cyclopentyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole has also been found to possess anti-microbial activities, and has been studied for its potential to treat infections caused by a variety of microorganisms.
Advantages and Limitations for Lab Experiments
The use of 5-Cyclopentyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole in laboratory experiments has several advantages. 5-Cyclopentyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole is relatively stable and non-toxic, and can be easily synthesized in a cost-effective manner. In addition, 5-Cyclopentyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole has been found to possess a wide range of biochemical and physiological effects, making it a promising candidate for use in a variety of laboratory experiments. However, there are some limitations to the use of 5-Cyclopentyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole in laboratory experiments. 5-Cyclopentyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole is not water-soluble, and thus must be dissolved in an organic solvent before use. In addition, 5-Cyclopentyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole is not very soluble in aqueous solutions, and thus must be used in concentrations that are lower than those typically used in laboratory experiments.
Future Directions
The potential applications of 5-Cyclopentyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole are numerous, and there are many potential future directions for its use. 5-Cyclopentyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole could potentially be used as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. In addition, 5-Cyclopentyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole could be used to study drug metabolism, drug delivery, and drug design. Finally, 5-Cyclopentyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole could be used to study the biochemical and physiological effects of various compounds, and to develop potential treatments for a variety of conditions.
properties
IUPAC Name |
5-cyclopentyl-3-pyrrolidin-3-yl-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-2-4-8(3-1)11-13-10(14-15-11)9-5-6-12-7-9/h8-9,12H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVENUPUSKPFFBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NC(=NO2)C3CCNC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyclopentyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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